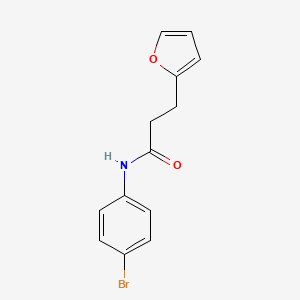
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid is a heterocyclic compound that features both pyrazole and piperidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and piperidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid typically involves the condensation of pyrazole derivatives with piperidine carboxylic acid derivatives. One common method involves the reaction of 1H-pyrazole-1-acetic acid with piperidine-2-carboxylic acid under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or tetrahydrofuran, often with the aid of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(1H-Imidazol-1-yl)acetyl)piperidine-2-carboxylic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(2-(1H-Pyrazol-1-yl)acetyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group at a different position on the piperidine ring.
Uniqueness
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which allows for distinct chemical reactivity and biological activity. The combination of pyrazole and piperidine rings provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H15N3O3 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-(2-pyrazol-1-ylacetyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c15-10(8-13-6-3-5-12-13)14-7-2-1-4-9(14)11(16)17/h3,5-6,9H,1-2,4,7-8H2,(H,16,17) |
Clé InChI |
UWPHSXIXQGTJJP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C(=O)O)C(=O)CN2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)



